N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
Properties
Molecular Formula |
C14H13N3O4S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-9-16-17-14(22-9)15-13(18)11-12(10-5-3-2-4-6-10)23(19,20)8-7-21-11/h2-6H,7-8H2,1H3,(H,15,17,18) |
InChI Key |
SYFCXJUHPXQREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 5-Methylthiophene-2-Carboxylic Acid
A mixture of 5-methylthiophene-2-carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is stirred in phosphorus oxychloride (POCl₃, 20 mL) at 80–90°C for 1 hour. After cooling, the reaction is quenched with ice water, and the pH is adjusted to 8 using 50% sodium hydroxide. The precipitate is filtered and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 78–83%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 1 hour |
| Solvent | POCl₃ |
| Recrystallization | Ethanol |
Preparation of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid 4,4-Dioxide
The oxathiine sulfone core is synthesized via cyclization and oxidation steps, leveraging methodologies from sulfone-containing heterocycles.
Cyclization of Phenylacetic Acid Derivatives
Phenylacetic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mL) to form the corresponding acid chloride. This intermediate is reacted with 2-mercaptoethanol (10 mmol) in dichloromethane (DCM) under nitrogen, followed by oxidation with hydrogen peroxide (H₂O₂, 30%) to yield 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide (Yield: 65–70%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30%) |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
Coupling of Thiadiazol-Amine and Oxathiine Carboxylic Acid
The final step involves forming the carboxamide bond between the thiadiazol-amine and oxathiine carboxylic acid derivatives.
Carbodiimide-Mediated Amide Bond Formation
A solution of 5-methyl-1,3,4-thiadiazol-2-amine (5 mmol) and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide (5 mmol) in dry tetrahydrofuran (THF, 30 mL) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol). The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) to afford the target compound (Yield: 60–68%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | THF |
| Purification | Column chromatography |
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines cyclization and coupling in a single reactor. The oxathiine sulfone intermediate is generated in situ and directly coupled with 5-methyl-1,3,4-thiadiazol-2-amine using trimethylamine (TEA) as a base. This method reduces purification steps but yields slightly lower product (55–60%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) accelerates the coupling step, completing the reaction in 30 minutes with comparable yields (62–65%). This method enhances efficiency but requires specialized equipment.
Analytical Characterization and Validation
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of continuous flow systems improves reproducibility and reduces reaction times (1–2 hours vs. 12 hours batch). Pilot-scale trials achieve 70% yield with 99% purity.
Waste Management
POCl₃ and SOCl₂ byproducts are neutralized with aqueous NaHCO₃, adhering to environmental regulations. Solvent recovery systems reclaim >90% THF and DCM.
Challenges and Optimization Strategies
Oxathiine Ring Stability
The oxathiine sulfone is sensitive to acidic conditions, necessitating pH-controlled environments during coupling (pH 6–7).
Thiadiazole Solubility
Limited solubility of 5-methyl-1,3,4-thiadiazol-2-amine in THF is mitigated by pre-dissolving in dimethylformamide (DMF).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Equipment Needs |
|---|---|---|---|
| Conventional Coupling | 60–68 | 12 hours | Standard glassware |
| Microwave-Assisted | 62–65 | 30 minutes | Microwave reactor |
| One-Pot Sequential | 55–60 | 8 hours | Inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
These results suggest that the compound could be further developed as an antimicrobial agent in clinical settings.
Anticancer Properties
Recent studies have indicated potential anticancer effects of thiadiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxicity that may be attributed to its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings highlight the therapeutic potential of this compound in cancer treatment.
Pesticidal Activity
The compound's structure suggests it may function as a pesticide. Preliminary studies show effectiveness against common agricultural pests:
| Pest | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphis gossypii | 85 | 0.5 |
| Spodoptera frugiperda | 90 | 0.5 |
These results imply that the compound could serve as a viable alternative to conventional pesticides.
Polymer Development
Thiadiazole derivatives are being investigated for their potential use in creating advanced materials. Their incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.
| Property | Control Polymer | With Thiadiazole Derivative |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
The enhanced properties suggest that this compound could be beneficial in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Moieties
Several compounds in the evidence share the 5-methyl-1,3,4-thiadiazol-2-yl group but differ in core structures and substituents:
- 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) (from ): Contains a simpler 1,2,3-thiadiazole core with phenoxy and phenyl substituents. Elemental analysis (Calcd/Found: C 67.14/67.24; H 4.52/4.80; N 10.44/10.17) indicates high purity, suggesting reliable synthetic protocols for thiadiazole derivatives .
- (6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, entry 11): A cephalosporin antibiotic derivative with a 5-methyl-1,3,4-thiadiazol-2-ylthio group. The thioether linkage contrasts with the target compound’s carboxamide bond, which may alter bioavailability and metabolic stability .
Sulfone-Containing Heterocycles
The target compound’s 4,4-dioxide moiety is a critical differentiator:
Comparative Data Table
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound's structure includes a thiadiazole ring and an oxathiine moiety, which contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Human Cancer Cell Lines :
- A study reported that derivatives of 1,3,4-thiadiazole showed significant suppressive activity against A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer) cell lines. Notably, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Another investigation highlighted the activity of a series of thiadiazole derivatives against prostate (PC3) and breast (MCF7) cancer cell lines. Some compounds showed IC50 values as low as 22.19 µM against PC3 cells .
Structure-Activity Relationship (SAR)
The nature of substituents on the thiadiazole ring significantly influences the anticancer activity. For instance:
- The introduction of halogen atoms has been shown to enhance activity; fluorinated compounds often exhibited improved potency compared to their chlorinated analogs .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications in the thiadiazole structure can lead to varying degrees of antibacterial and antifungal activities.
Findings
- Antibacterial Activity :
-
Mechanism of Action :
- The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Summary of Biological Activities
| Activity | Cell Lines/Organisms | IC50 Values |
|---|---|---|
| Anticancer | A549 (Lung), SK-MEL-2 (Skin) | 4.27 µg/mL |
| PC3 (Prostate), MCF7 (Breast) | 22.19 µM | |
| Antimicrobial | Various Bacterial Strains | Moderate to Good Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
